An In-depth Technical Guide to 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone Hydrochloride: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone Hydrochloride: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, a molecule of significant interest within the broader class of pyridazinone derivatives. By synthesizing data from established literature on the 6-phenyl-3(2H)-pyridazinone core and related analogues, this document offers insights into its chemical properties, plausible synthetic routes, and potential pharmacological applications. Given the limited direct public data on this specific hydrochloride salt, this guide extrapolates from well-documented congeners to provide a robust framework for research and development.
Introduction: The Prominence of the Pyridazinone Scaffold
The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of 3(2H)-pyridazinone have demonstrated a remarkable breadth of biological activities, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][3] The 6-phenyl-substituted pyridazinones, in particular, have been a fertile ground for the discovery of potent therapeutic agents.[1][4][5] The introduction of an aminoethyl group at the N-2 position and its formulation as a hydrochloride salt are strategic modifications aimed at enhancing bioavailability and exploring new structure-activity relationships.
Physicochemical Properties
While specific experimental data for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride is not widely published, we can infer its key properties based on its constituent parts: the 6-phenyl-3(2H)-pyridazinone core and the 2-(2-aminoethyl) hydrochloride side chain.
Core Compound: 6-phenyl-3(2H)-pyridazinone
The parent compound, 6-phenyl-3(2H)-pyridazinone, is a white crystalline solid.[4] Its poor aqueous solubility is a known challenge in formulation development.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | [4] |
| Molar Mass | 172.18 g/mol | [4] |
| CAS Registry Number | 2166-31-6 | [4] |
Target Compound: 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone Hydrochloride
The addition of the 2-aminoethyl side chain and its conversion to a hydrochloride salt are expected to significantly alter the physicochemical properties, most notably the solubility.
| Property | Inferred/Reported Value | Source |
| Molecular Formula | C₁₂H₁₄ClN₃O | [6] |
| Molar Mass | 251.71 g/mol | [6] |
| CAS Registry Number | 1609399-79-2 | [6] |
| Appearance | Likely a white to off-white crystalline solid | Inferred |
| Solubility | Expected to have significantly improved aqueous solubility compared to the parent pyridazinone due to the presence of the hydrochloride salt. | Inferred |
| pKa | The primary amine on the aminoethyl side chain is expected to have a pKa in the physiological range, making it protonated and positively charged in most biological environments. | Inferred |
Synthesis and Characterization
The synthesis of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride would logically follow a multi-step pathway common for N-substituted pyridazinones.
Proposed Synthetic Pathway
The synthesis would likely commence with the formation of the 6-phenyl-3(2H)-pyridazinone core, followed by N-alkylation and subsequent hydrochloride salt formation.
Caption: Proposed synthetic workflow for 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 6-Phenyl-3(2H)-pyridazinone [4]
-
A mixture of 3-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is refluxed in ethanol for approximately 6 hours.
-
The reaction mixture is cooled, and the resulting solid (6-phenyl-4,5-dihydropyridazin-3(2H)-one) is filtered, washed with water, and dried.
-
The intermediate is dissolved in acetic acid.
-
A solution of bromine in acetic acid is added dropwise at an elevated temperature (e.g., 80°C).
-
The mixture is stirred for a short period, then cooled.
-
The precipitated solid is filtered, washed extensively with water, and recrystallized from ethanol to yield pure 6-phenyl-3(2H)-pyridazinone.
Step 2: N-Alkylation and Deprotection (General Procedure)
-
To a solution of 6-phenyl-3(2H)-pyridazinone (1 equivalent) in a suitable aprotic solvent (e.g., DMF), a base such as potassium carbonate (1.5 equivalents) is added.
-
A protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide (1.1 equivalents), is added, and the mixture is heated (e.g., 60-80°C) until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
The crude N-alkylated intermediate is dissolved in ethanol, and hydrazine hydrate (excess) is added. The mixture is refluxed to cleave the phthalimide protecting group.
-
After cooling, the phthalhydrazide byproduct is filtered off. The filtrate, containing the desired amine, is concentrated.
Step 3: Hydrochloride Salt Formation
-
The crude 2-(2-aminoethyl)-6-phenyl-3(2H)-pyridazinone is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or ether).
-
A solution of hydrochloric acid in an inert solvent (e.g., HCl in ether or isopropanol) is added dropwise with stirring.
-
The resulting precipitate, 2-(2-aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the phenyl, pyridazinone, and aminoethyl moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O of the pyridazinone, N-H of the amine, and aromatic C-H bonds.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, confirming the empirical formula.
Pharmacological Profile and Potential Applications
The pyridazinone scaffold is associated with a diverse range of pharmacological activities. The introduction of the 2-(2-aminoethyl) group could modulate these activities or introduce new ones.
Potential Therapeutic Areas
Caption: Potential pharmacological activities of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone HCl.
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Cardiovascular Effects: Many 6-phenyl-3(2H)-pyridazinone derivatives exhibit potent cardiovascular activities.[1][4] These include positive inotropic (cardiotonic) effects, vasodilation, and antihypertensive properties.[1][3][7] Some of these effects are mediated through the inhibition of phosphodiesterase III (PDEIII).[3] The title compound is a promising candidate for investigation in heart failure and hypertension.[1][7]
-
Anti-inflammatory and Analgesic Activity: A significant number of pyridazinone derivatives have been reported to possess anti-inflammatory and analgesic properties, with some acting as cyclooxygenase (COX) inhibitors.[1][8] The 2,6-disubstituted pyridazinones have shown potent COX-2 inhibitory activity with reduced ulcerogenic side effects compared to traditional NSAIDs.[8]
-
Anticonvulsant Activity: The pyridazinone nucleus is also found in compounds with anticonvulsant properties, suggesting potential applications in epilepsy and other seizure disorders.[1]
-
Anticancer Activity: The pyridazinone scaffold has been explored for the development of anticancer agents, with some derivatives showing inhibitory activity against various protein kinases.[7]
-
Acetylcholinesterase (AChE) Inhibition: Certain 2,6-disubstituted pyridazinones have been identified as novel acetylcholinesterase inhibitors, indicating a potential therapeutic role in Alzheimer's disease.[9]
The presence of the basic aminoethyl side chain could facilitate interactions with acidic residues in enzyme active sites or receptor binding pockets, potentially enhancing potency or altering the pharmacological profile compared to other N-2 substituted analogs.
Conclusion and Future Directions
2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride represents a promising, yet underexplored, molecule built upon the versatile and biologically active 6-phenyl-3(2H)-pyridazinone scaffold. Its enhanced aqueous solubility makes it an attractive candidate for further preclinical and clinical development. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound using modern analytical techniques.
-
In-depth Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its activity across a range of therapeutic targets, particularly in the cardiovascular, inflammation, and central nervous system areas.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the impact of substitutions on the phenyl ring and modifications to the aminoethyl side chain.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities.
This technical guide provides a foundational understanding for researchers and drug developers to begin or advance their exploration of this intriguing pyridazinone derivative.
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